An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)acetohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(4-Ethoxyphenyl)acetohydrazide in Medicinal Chemistry
2-(4-Ethoxyphenyl)acetohydrazide belongs to the versatile class of hydrazide-containing compounds, a scaffold of significant interest in drug discovery and development. The hydrazide functional group (-CONHNH₂) is a key pharmacophore found in numerous clinically approved drugs, including the antitubercular agent isoniazid and several antidepressants. Its prevalence in medicinal chemistry is attributed to its ability to form stable complexes and participate in hydrogen bonding, crucial for molecular recognition at biological targets.[1] The core structure of 2-(4-Ethoxyphenyl)acetohydrazide, which combines an ethoxyphenyl moiety with an acetohydrazide core, presents a unique combination of lipophilic and hydrophilic features, suggesting its potential as a lead compound for developing novel therapeutics.[1] Understanding the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and for designing effective drug delivery systems.
This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Ethoxyphenyl)acetohydrazide, offering both theoretical predictions based on structurally similar compounds and detailed, field-proven experimental protocols for their empirical determination.
I. Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 2-(4-Ethoxyphenyl)acetohydrazide dictates its fundamental chemical and physical characteristics. The presence of an aromatic ring, an ether linkage, and a hydrazide group gives rise to a molecule with both hydrogen-bond-donating and -accepting capabilities, as well as a degree of lipophilicity.
| Property | Predicted Value for 2-(4-Ethoxyphenyl)acetohydrazide | Comparative Data for Analogs |
| Molecular Formula | C₁₀H₁₄N₂O₂ | 2-(4-Methoxyphenyl)acetohydrazide: C₉H₁₂N₂O₂[2] 2-(4-Hydroxyphenyl)acetohydrazide: C₈H₁₀N₂O₂[3][4] |
| Molecular Weight | 194.23 g/mol | 2-(4-Methoxyphenyl)acetohydrazide: 180.20 g/mol 2-(4-Hydroxyphenyl)acetohydrazide: 166.18 g/mol [3][4] |
| XLogP3 | ~1.0 - 1.5 (Estimated) | 2-(4-Methoxyphenyl)acetohydrazide: 0.4 2-(4-Hydroxyphenyl)acetohydrazide: -0.2[3][4] |
| Hydrogen Bond Donors | 2 | 2-(4-Methoxyphenyl)acetohydrazide: 2 2-(4-Hydroxyphenyl)acetohydrazide: 3[3][4] |
| Hydrogen Bond Acceptors | 3 | 2-(4-Methoxyphenyl)acetohydrazide: 3[5] 2-(4-Hydroxyphenyl)acetohydrazide: 3[3][4] |
Expert Insight: The substitution on the phenyl ring significantly influences the lipophilicity (XLogP3). The ethoxy group in the target molecule is expected to confer greater lipophilicity compared to the methoxy and hydroxyl groups of the analogs. This has direct implications for membrane permeability and aqueous solubility.
II. Synthesis of 2-(4-Ethoxyphenyl)acetohydrazide
The synthesis of 2-(4-Ethoxyphenyl)acetohydrazide is typically achieved through a two-step process, a common and reliable method for preparing acetohydrazide derivatives.[2]
Step 1: Synthesis of Ethyl 2-(4-ethoxyphenyl)acetate
This initial step involves the esterification of 4-ethoxyphenol.
Step 2: Synthesis of 2-(4-Ethoxyphenyl)acetohydrazide
The second and final step is the hydrazinolysis of the synthesized ester.[2]
Caption: Synthesis workflow for 2-(4-Ethoxyphenyl)acetohydrazide.
III. Experimental Determination of Physicochemical Properties
To ensure the scientific integrity of any research involving 2-(4-Ethoxyphenyl)acetohydrazide, its physicochemical properties must be determined experimentally. The following section outlines standard protocols for these determinations.
A. Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline 2-(4-Ethoxyphenyl)acetohydrazide is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
B. Solubility
Solubility is a crucial parameter that influences bioavailability and formulation development. The solubility of 2-(4-Ethoxyphenyl)acetohydrazide should be determined in a range of solvents relevant to pharmaceutical and laboratory applications.
Protocol: Shake-Flask Method for Solubility Determination
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Solvent Selection: A panel of solvents is chosen, including water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO).
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Equilibration: An excess amount of 2-(4-Ethoxyphenyl)acetohydrazide is added to a known volume of each solvent in a sealed vial. The vials are agitated in a temperature-controlled shaker (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
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Sample Preparation: The resulting saturated solutions are filtered to remove undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Expected Solubility Profile:
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Water: Low to moderate solubility is anticipated due to the presence of the polar hydrazide group, which can engage in hydrogen bonding with water.
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Ethanol: Good solubility is expected, especially with heating, as ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the ethoxyphenyl group. Structurally similar compounds are often recrystallized from ethanol.[6]
-
DMSO: High solubility is predicted, as DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[6]
C. Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH. The hydrazide moiety of 2-(4-Ethoxyphenyl)acetohydrazide can be protonated.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A known concentration of 2-(4-Ethoxyphenyl)acetohydrazide is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve.
Caption: Workflow for pKa determination by potentiometric titration.
D. Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.
Protocol: HPLC Method for LogP Determination
A reversed-phase HPLC method can be employed for the rapid and reliable determination of LogP.
-
Column and Mobile Phase: A C18 column is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: 2-(4-Ethoxyphenyl)acetohydrazide is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Calculation: The LogP of the target compound is calculated from its retention factor using the calibration curve. This method allows for the simultaneous determination of LogD (the distribution coefficient at a specific pH) and pKa.[7]
IV. Conclusion
2-(4-Ethoxyphenyl)acetohydrazide is a compound of significant interest for medicinal chemistry applications. A thorough understanding of its physicochemical properties is essential for its rational development as a potential therapeutic agent. This guide has provided a framework for the systematic characterization of this molecule, including its synthesis and the experimental determination of its melting point, solubility, pKa, and LogP. The provided protocols are robust and widely accepted in the field, ensuring the generation of high-quality, reliable data. By applying these methodologies, researchers can gain the necessary insights to advance the study of 2-(4-Ethoxyphenyl)acetohydrazide and its derivatives in the pursuit of novel medicines.
V. References
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BenchChem. (2025). An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Ethylphenoxy)acetohydrazide. Retrieved from
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BenchChem. (2025). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry. Retrieved from
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Liu, G. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1969. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578463, 2-(4-Methoxyphenyl)acetohydrazide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3731866, 2-(4-Hydroxyphenyl)acetohydrazide. Retrieved from [Link]
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Wang, Y., et al. (2006). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1039-1046. Retrieved from [Link]
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